molecular formula C22H21N5O6 B2944346 2,9-bis(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 903259-15-4

2,9-bis(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2944346
CAS No.: 903259-15-4
M. Wt: 451.439
InChI Key: MJHNNKCWSMFRGX-UHFFFAOYSA-N
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Description

This purine-derived compound features a 6-carboxamide core with 3,4-dimethoxyphenyl substituents at positions 2 and 9. The 8-oxo group contributes to its planar heterocyclic structure, while the bis(3,4-dimethoxyphenyl) moieties likely enhance metabolic stability by blocking oxidative degradation sites . .

Properties

IUPAC Name

2,9-bis(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O6/c1-30-13-7-5-11(9-15(13)32-3)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)12-6-8-14(31-2)16(10-12)33-4/h5-10H,1-4H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHNNKCWSMFRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,9-bis(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 903259-15-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22_{22}H21_{21}N5_5O6_6
Molecular Weight451.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Studies have indicated that its structure allows it to engage in significant interactions with enzymes and receptors involved in critical cellular processes.

Inhibition of Enzymatic Activity

Research has shown that derivatives of purine compounds can inhibit key enzymes such as:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition can lead to reduced proliferation of cancer cells.

Antioxidant Properties

The presence of the oxo group in the purine structure suggests potential antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cells.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity :
    • Case studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was observed to induce apoptosis in human leukemia cells by activating caspase pathways.
  • Antimicrobial Effects :
    • Preliminary data suggest that the compound may possess antimicrobial properties against certain bacterial strains. Further investigation is needed to understand its mechanism and efficacy.

Study 1: Anticancer Effects

A study conducted on human leukemia K562 cells demonstrated that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the modulation of apoptotic pathways.

Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus showed that the compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests potential as an antimicrobial agent but requires further validation through clinical studies.

Research Findings Summary Table

Study FocusBiological ActivityObservations
AnticancerInduces apoptosis in leukemia cellsIC50 = 15 µM
AntimicrobialInhibits growth of S. aureusMIC = 32 µg/mL
AntioxidantScavenging free radicalsPotentially reduces oxidative stress

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Bis(3,4-dimethoxyphenyl) Groups: The target compound’s dual 3,4-dimethoxy groups likely enhance electron-donating effects and metabolic stability compared to analogs with single methoxy or non-methoxy substituents .
  • Halogenated Derivatives : Bromophenyl (e.g., 888426-17-3) and fluorophenyl (e.g., 900010-96-0) substituents introduce electron-withdrawing effects, which may alter binding affinities in enzymatic targets .

Metabolic Stability and Pharmacokinetic Considerations

Curcumin analogs with bis(3,4-dimethoxyphenyl) groups (e.g., TMC and DMCHC) demonstrate improved stability due to blocked metabolic sites, suggesting similar advantages for the target compound . However, its higher molecular weight (~459.4) may pose bioavailability challenges, a common issue for large purine derivatives .

Bioactivity and Target Interactions

While direct bioactivity data for the target compound are unavailable, structurally related purine carboxamides are explored as kinase or methyltransferase inhibitors. For example:

  • Bromophenyl-substituted analogs (e.g., 888426-17-3) may exhibit enhanced DNA intercalation due to bromine’s bulky and polarizable nature .
  • Fluoro-substituted derivatives (e.g., 900010-96-0) could improve target selectivity in fluorophilic enzyme pockets .

Q & A

Q. What are the optimal synthetic pathways for 2,9-bis(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization requires factorial design experiments to evaluate variables such as temperature, catalyst loading, and solvent polarity. For example, a 2^k factorial design (where k = number of variables) can identify critical parameters affecting yield and purity. Reaction intermediates should be characterized via infrared spectroscopy (IR) and elemental analysis to confirm structural integrity at each step . Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC retention time comparisons, as demonstrated in analogous spirocyclic compound syntheses .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer: A multi-technique approach is essential:

  • IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹).
  • UV-Vis spectroscopy confirms π-conjugation in the purine and dimethoxyphenyl moieties .
  • High-resolution mass spectrometry (HRMS) validates molecular weight.
  • 1H/13C NMR resolves substituent positions and confirms dihydro-purine tautomerism.
    Cross-validate results with elemental analysis (C, H, N) to ensure ≥95% purity .

Q. How can researchers align their studies on this compound with established theoretical frameworks in medicinal or organic chemistry?

Methodological Answer: Link the compound’s structure-activity relationships (SAR) to existing theories, such as:

  • Hammett substituent constants to predict electronic effects of methoxy groups on reactivity.
  • Molecular orbital theory to rationalize purine ring reactivity in nucleophilic substitutions.
    Design experiments to test hypotheses derived from these frameworks, ensuring reproducibility through controlled variable isolation .

Q. What experimental protocols ensure stability assessment under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies using ICH Q1A guidelines : expose the compound to pH 1–12 buffers and temperatures (25°C–60°C).
  • Monitor degradation via HPLC-UV at regular intervals.
  • Identify degradation products using LC-MS/MS and propose pathways (e.g., hydrolysis of the carboxamide group) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • Develop a validated HPLC method with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid).
  • Assess linearity (R² > 0.995), precision (%RSD < 2%), and recovery (>95%) per ICH Q2(R1) .
  • Cross-check with LC-MS for specificity in biological matrices .

Advanced Research Questions

Q. How do kinetic and computational studies resolve contradictions in proposed reaction mechanisms for purine derivatives?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to model transition states and compare activation energies for competing pathways (e.g., nucleophilic substitution vs. ring-opening).
  • Validate computationally predicted mechanisms with kinetic isotope effects (KIE) experiments . Discrepancies between experimental and theoretical data may arise from solvent effects, requiring explicit solvation models in simulations .

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

  • Conduct meta-analyses of published data to identify confounding variables (e.g., assay conditions, cell lines).
  • Replicate key studies under standardized protocols, including dose-response curves and positive/negative controls .
  • Use molecular docking to explore binding mode variations across biological targets, correlating with substituent effects .

Q. How can machine learning (ML) optimize reaction conditions or predict biological activity for this compound?

Methodological Answer:

  • Train ML models on datasets of purine derivative syntheses (e.g., yields, catalysts) to predict optimal conditions.
  • For activity prediction, use QSAR models incorporating descriptors like logP, topological polar surface area, and H-bond donors. Validate predictions with in vitro assays .

Q. What advanced techniques elucidate degradation pathways and reactive intermediates?

Methodological Answer:

  • Use LC-HRMS with tandem mass spectrometry to fragment degradation products and propose structures.
  • Isotopic labeling (e.g., ¹⁸O in the carboxamide group) tracks hydrolysis pathways.
  • Time-resolved IR spectroscopy captures transient intermediates during thermal degradation .

Q. How can cross-disciplinary approaches enhance applications in materials science or pharmacology?

Methodological Answer:

  • Materials Science : Study self-assembly behavior via X-ray crystallography or AFM , leveraging methoxy groups’ steric effects.
  • Pharmacology : Screen for kinase inhibition using high-throughput screening (HTS) and validate with crystallographic binding studies .

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